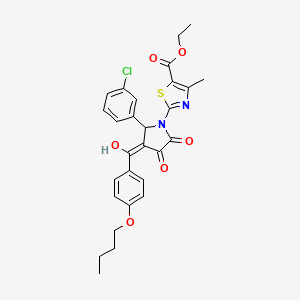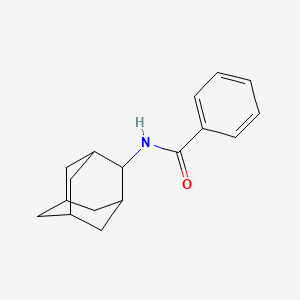![molecular formula C22H20N4O3S2 B12011743 2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)
2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-méthoxybenzyl)amino]-9-méthyl-3-[(E)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(4-méthoxybenzyl)amino]-9-méthyl-3-[(E)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one implique plusieurs étapes. Le processus commence généralement par la préparation du noyau pyrido[1,2-a]pyrimidin-4-one, suivie par l'introduction du fragment thiazolidinone et du groupe méthoxybenzylamino. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir des rendements élevés et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de minimiser les coûts et de maximiser l'efficacité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(4-méthoxybenzyl)amino]-9-méthyl-3-[(E)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait donner un composé avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction pourrait entraîner une molécule plus saturée.
Applications de recherche scientifique
Chimie : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir une activité biologique qui le rend utile pour étudier les processus cellulaires ou comme agent thérapeutique potentiel.
Médecine : Le composé pourrait être étudié pour son potentiel en tant que candidat médicament, en particulier s'il présente une activité contre des cibles biologiques spécifiques.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les processus industriels.
Mécanisme d'action
Le mécanisme d'action du 2-[(4-méthoxybenzyl)amino]-9-méthyl-3-[(E)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes ou à des récepteurs, la modification des voies de signalisation cellulaire ou la modulation de l'expression des gènes. Des études détaillées seraient nécessaires pour élucider les mécanismes et les voies exactes impliqués.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinolones : Ces composés partagent certaines similitudes structurelles et sont connus pour leur activité biologique.
Thiazolidinones : Cette classe de composés contient également le fragment thiazolidinone et a été étudiée pour diverses applications.
Pyrimidinones : Les composés avec le noyau pyrimidinone présentent un intérêt en raison de leurs propriétés chimiques et biologiques diverses.
Unicité
Ce qui distingue le 2-[(4-méthoxybenzyl)amino]-9-méthyl-3-[(E)-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)méthyl]-4H-pyrido[1,2-a]pyrimidin-4-one, c'est sa combinaison unique de groupes fonctionnels, qui peuvent conférer une réactivité chimique et une activité biologique distinctes
Propriétés
Formule moléculaire |
C22H20N4O3S2 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
(5E)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-5-4-10-26-19(13)24-18(23-12-14-6-8-15(29-3)9-7-14)16(20(26)27)11-17-21(28)25(2)22(30)31-17/h4-11,23H,12H2,1-3H3/b17-11+ |
Clé InChI |
CJZBBJCOHQASKA-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)C)NCC4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)



![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)





![5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011730.png)
![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
